molecular formula C20H14N4O3S B2695220 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1237756-15-8

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Numéro de catalogue B2695220
Numéro CAS: 1237756-15-8
Poids moléculaire: 390.42
Clé InChI: YQYHSPWQPTZXCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4O3S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds related to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have been synthesized and characterized, revealing their structure through various analytical techniques. The synthesis process often involves cyclocondensation reactions, leading to the formation of derivatives with potential antimicrobial properties. These compounds are structurally confirmed through elemental analysis, NMR, IR, and mass spectra, demonstrating the diversity and complexity of their chemical structures (Idrees et al., 2020).

Antimicrobial Properties

Research indicates that derivatives of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibit significant in vitro antibacterial activity. These compounds have been tested against pathogenic bacteria such as S. aureus and E. coli, showing promising results in inhibiting bacterial growth. The antimicrobial screening is a crucial step in the development of new therapeutic agents, potentially contributing to the treatment of infectious diseases (Idrees et al., 2019).

Potential as Carbonic Anhydrase Inhibitors

Some derivatives have been explored for their ability to inhibit carbonic anhydrase (CA), a critical enzyme involved in various physiological processes. The development of CA inhibitors is significant for therapeutic applications, including the treatment of glaucoma, epilepsy, and certain cardiovascular disorders. Novel metal complexes of related compounds have shown to possess strong CA inhibitory properties, highlighting the potential of these derivatives in medicinal chemistry (Büyükkıdan et al., 2013).

Anti-Tumor Activity

Investigations into the anti-tumor properties of derivatives have revealed promising activities against various cancer cell lines, including hepatocellular carcinoma (HepG2). The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for instance, has led to compounds with potent anti-tumor agents. These findings underscore the potential of such derivatives in the development of new cancer therapies, providing a foundation for further research in oncology (Gomha et al., 2016).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of benzofuran-2-carboxylic acid with hydroxylamine hydrochloride to form benzofuran-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with 5-bromo-3-(thiophen-2-yl)-1H-pyrazole to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. Finally, this compound is reacted with ammonia to form the desired product, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.", "Starting Materials": [ "Benzofuran-2-carboxylic acid", "Hydroxylamine hydrochloride", "5-bromo-3-(thiophen-2-yl)-1H-pyrazole", "Ammonia" ], "Reaction": [ "Benzofuran-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base to form benzofuran-2-carboxylic acid hydroxamic acid.", "Benzofuran-2-carboxylic acid hydroxamic acid is then reacted with 5-bromo-3-(thiophen-2-yl)-1H-pyrazole in the presence of a coupling agent to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.", "N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is then reacted with ammonia in the presence of a reducing agent to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide." ] }

Numéro CAS

1237756-15-8

Nom du produit

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Formule moléculaire

C20H14N4O3S

Poids moléculaire

390.42

Nom IUPAC

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H14N4O3S/c25-20(15-10-14(22-23-15)19-6-3-7-28-19)21-11-13-9-18(27-24-13)17-8-12-4-1-2-5-16(12)26-17/h1-10H,11H2,(H,21,25)(H,22,23)

Clé InChI

YQYHSPWQPTZXCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=NNC(=C4)C5=CC=CS5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.